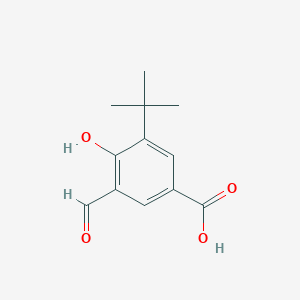
3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid
Übersicht
Beschreibung
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “3-(tert-Butyl)” and “5-formyl” parts suggest substitutions at the 3rd and 5th positions of the benzoic acid structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts alkylation for attaching the tert-butyl group and formylation for attaching the formyl group .Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring of the benzoic acid, with the tert-butyl group, formyl group, and hydroxy group attached at the 3rd, 5th, and 4th positions respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating tert-butyl group and the electron-withdrawing formyl group. The presence of the hydroxy group could make it a potential site for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the carboxylic acid group would likely make the compound acidic .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
Compounds like “3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid” are often used in the synthesis of pharmaceuticals. They can serve as building blocks in the creation of antistress agents and other therapeutic drugs .
Antioxidant Applications
Similar compounds have been utilized for their antioxidant properties, which can help in protecting cells from oxidative stress and damage .
Anti-inflammatory Uses
The anti-inflammatory potential of these compounds is also notable, making them candidates for research in inflammation-related conditions .
Anti-cancer Research
Their role in anti-cancer studies is significant, with research exploring their efficacy in mitigating certain types of cancer .
Anti-microbial Properties
These compounds may also possess anti-microbial properties, making them useful in the study of infectious diseases .
Cardiovascular Disease Reduction
Research has explored the use of similar compounds in reducing the risk of cardiovascular diseases, possibly due to their antioxidant and anti-inflammatory effects .
Cognitive Function Enhancement
There is potential for these compounds to enhance cognitive function, which is another area of scientific research interest .
Food Contact Materials
While not directly related to “3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid”, there has been a safety evaluation for related compounds used in food contact materials, indicating a broader scope of application possibilities .
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid may also interact with various cellular targets.
Mode of Action
It’s known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This suggests that the compound might interact with its targets in a way that influences their conformation and function.
Biochemical Pathways
Similar compounds such as butylated hydroxyanisole (bha) have been found to have antioxidant properties , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also influence oxidative stress pathways.
Pharmacokinetics
A study on a similar compound showed that the major oxidative pathway was due to the oxidation of the tert-butyl side chain . This suggests that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
Similar compounds such as tert-butylhydroquinone (tbhq) have been found to have neuroprotective effects , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also have beneficial effects at the cellular level.
Action Environment
A study on a similar compound showed that the disinfectant dosage and ph value of the reaction system potentially influence chlorination kinetics . This suggests that the action of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid might also be influenced by environmental factors such as pH and the presence of other chemicals.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-tert-butyl-5-formyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)9-5-7(11(15)16)4-8(6-13)10(9)14/h4-6,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYOYAJXIRTEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



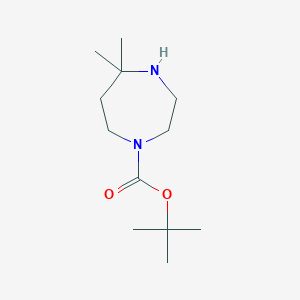
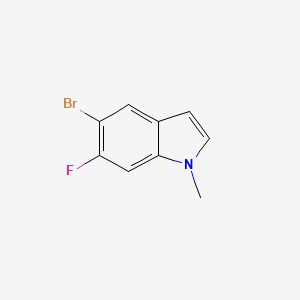

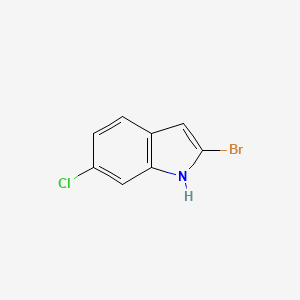

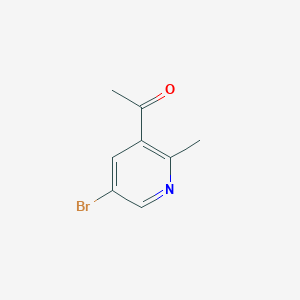
![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)
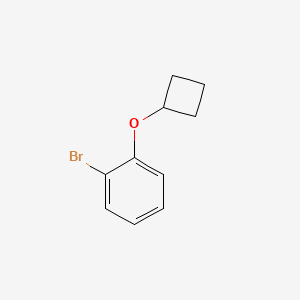
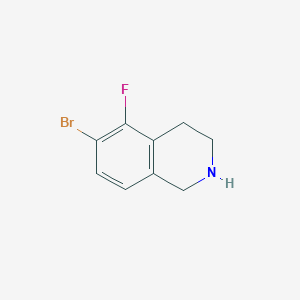

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1380856.png)


